molecular formula C8H14ClNO2 B2810027 Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride CAS No. 1824224-77-2

Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

Cat. No.: B2810027
CAS No.: 1824224-77-2
M. Wt: 191.66
InChI Key: SIFJVSGSJPXMMD-UHFFFAOYSA-N
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Description

Evolution of 2-Azabicyclo[2.2.1]heptane Chemistry

The chemistry of 2-azabicyclo[2.2.1]heptane derivatives originated in the mid-20th century with explorations into strained bicyclic amines. Early efforts focused on cyclization reactions of amino acids, such as attempts to synthesize cis-3-aminocyclopentane carboxylic acid derivatives, though these often faced challenges in regioselectivity and yield. A breakthrough emerged with the development of the aza-ACE (aza-annulated cycloaddition expansion) reaction, which enabled the construction of N-bridged polynorbornanes through dipolar cycloadditions involving aziridines and benzonorbornadienes. This method laid the groundwork for accessing diverse 2-azabicyclo[2.2.1]heptane analogs.

By the early 2000s, palladium-catalyzed strategies revolutionized the field. For instance, the 1,2-aminoacyloxylation of cyclopentenes using palladium catalysts allowed efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, including carboxylate-functionalized variants. These advances addressed prior limitations in stereocontrol and functional group compatibility, enabling the systematic exploration of this scaffold’s chemical space.

Discovery and First Syntheses of Carboxylate Derivatives

The incorporation of carboxylate groups into 2-azabicyclo[2.2.1]heptane frameworks emerged as a pivotal milestone. Initial routes relied on esterification or saponification of preformed bicyclic intermediates. For example, ethyl oxoacetate was employed as a carboxylate precursor in multistep syntheses involving cyclopentadiene, ammonia chloride, and Boc-protection strategies. However, these methods often produced mixtures of stereoisomers, necessitating tedious chromatographic separations.

A significant improvement came with stereoselective syntheses using chiral auxiliaries. Starting from enantiomerically pure 1-phenylethylamine, researchers achieved asymmetric induction during hydrogenation and saponification steps, yielding optically active 3S- and 3R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles. Subsequent esterification or hydrolysis of these intermediates provided access to carboxylate derivatives with defined stereochemistry, underscoring the role of chiral starting materials in streamlining synthesis.

Position of Methyl 2-Azabicyclo[2.2.1]heptane-1-carboxylate in Contemporary Research

In modern synthetic chemistry, methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is prized for its dual functionality: the bicyclic amine confers rigidity and spatial orientation, while the carboxylate ester enhances solubility and serves as a handle for further derivatization. Recent methodologies emphasize efficiency and scalability. Table 1 compares key synthetic approaches:

Method Catalyst/Reagents Yield Stereoselectivity Reference
Palladium-catalyzed aminoacyloxylation Pd(OAc)₂, benzoquinone 75–85% Moderate
Stereoselective carbonitrile route (R)-1-phenylethylamine, H₂ 60–70% High
Aza-ACE cycloaddition Aziridine, benzonorbornadiene 50–65% Low

These advances have facilitated the production of gram-scale quantities, enabling pharmacological evaluations. The compound’s ability to act as a conformationally restricted proline analog has further driven its adoption in peptide mimetics and enzyme inhibitor design.

Significance in Heterocyclic and Medicinal Chemistry

The 2-azabicyclo[2.2.1]heptane core is a privileged structure in drug discovery due to its mimicry of transition states in enzymatic reactions. Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, in particular, has been leveraged in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic agents. Its bicyclic framework imposes a rigid geometry that enhances binding affinity to target proteins while reducing metabolic degradation.

Additionally, the carboxylate moiety allows for facile conjugation to other pharmacophores, enabling the construction of hybrid molecules with dual mechanisms of action. Recent studies highlight its utility in generating libraries of bridged aza-bicyclic compounds for high-throughput screening against neurodegenerative and infectious diseases.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPIJAWPOUQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antiviral Efficacy (Selected IC₅₀ Values)

Compound Structure Target Virus IC₅₀ (µM) Selectivity Index (SI) Reference
2-Azabicyclo[2.2.1]heptane-6-sulfonamide (6) EMCV 22.0 ± 2.6 40.3
2-Azabicyclo[3.2.1]octane-3-sulfonamide (3) EMCV 18.3 ± 2.0 19.6
Hybrid [2.2.1 + 3.2.1] system (33) Not specified 6.25 Not reported

Key Findings :

  • The [3.2.1]octane derivative (compound 3) showed superior antiviral activity against EMCV compared to the [2.2.1]heptane analog (compound 6), albeit with a lower SI .
  • Hybrid systems combining [2.2.1]heptane and [3.2.1]octane units (e.g., compound 33) achieved a 12-fold improvement in IC₅₀ (6.25 µM vs. 77.57 µM), highlighting synergistic effects of mixed ring systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Formula Purity Reference
Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate HCl ~191.65 (analog) C₈H₁₄ClNO₂ ≥95%
6,6-Difluoro analog 169.60 C₆H₁₀ClF₂N Not reported
rac-Methyl [4.1.0]heptane derivative 191.70 C₈H₁₄ClNO₂ ≥95%

Notable Trends:

  • Fluorination reduces molecular weight and may enhance membrane permeability .
  • Stereochemistry (e.g., rac vs.

Biological Activity

Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride, identified by CAS No. 2241501-10-8, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 2241501-10-8
  • MDL Number : MFCD16631258

The biological activity of methyl 2-azabicyclo[2.2.1]heptane derivatives is primarily attributed to their interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that these compounds may act as inhibitors or modulators in various biochemical processes.

Biological Activities

  • Antiviral Activity :
    • A study highlighted the potential of similar bicyclic compounds as antiviral agents, particularly against viruses such as coxsackievirus B and SARS-CoV-2. The structure-activity relationship (SAR) studies indicated that modifications in the bicyclic framework could enhance antiviral efficacy, suggesting that methyl 2-azabicyclo[2.2.1]heptane derivatives might exhibit similar properties .
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
    • Compounds containing the azabicyclo structure have been studied for their role as DPP-4 inhibitors, which are significant in managing type 2 diabetes mellitus. These compounds showed promising results in lowering blood glucose levels through inhibition of DPP-4 activity .
  • Neuroprotective Effects :
    • Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities and Findings

Activity TypeCompound StructureKey FindingsReference
AntiviralMethyl 2-azabicyclo[2.2.1]heptaneEffective against coxsackievirus B; IC50 values suggest significant antiviral potential
DPP-4 InhibitionSimilar bicyclic compoundsPotent inhibitors with potential for diabetes treatment
NeuroprotectionDerivatives of azabicyclo compoundsModulation of neurotransmitter systems; reduced oxidative stress

Synthesis and Development

The synthesis of methyl 2-azabicyclo[2.2.1]heptane derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity and selectivity for target enzymes or receptors.

Synthetic Pathway Example

A common synthetic route involves:

  • Formation of the Bicyclic Structure : Utilizing starting materials such as cyclopentene derivatives.
  • Functionalization : Introducing carboxylate groups through nucleophilic substitutions.
  • Hydrochloride Salt Formation : Enhancing solubility and stability for pharmaceutical applications.

Q & A

Q. Critical Parameters :

  • Temperature : 0–25°C to minimize side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .
  • Catalysts : Palladium or chiral catalysts for stereochemical control .

Yield Optimization : Automated reactors ensure batch consistency (75–85% yield) .

How is structural integrity confirmed for this compound, and which spectroscopic methods are most reliable?

Structural validation employs:

  • NMR : 1^1H and 13^{13}C NMR confirm bicyclic geometry and substituent positions (e.g., δ 3.6 ppm for methoxy groups) .
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} indicate ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 191.65 [M+H]+^+) verifies molecular formula .

Q. Purity Assessment :

  • HPLC : ≥97% purity with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

What experimental challenges arise in studying this compound’s interaction with neurotransmitter systems, and how are they addressed?

Q. Challenges :

  • Receptor Selectivity : Structural analogs may bind non-specifically to nicotinic/acetylcholinesterase receptors .
  • Solubility : Hydrochloride salt improves aqueous solubility but requires pH optimization for in vitro assays .

Q. Methodological Solutions :

  • Radioligand Binding Assays : Use 3^3H-labeled acetylcholine to quantify receptor affinity (IC50_{50} values) .
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding poses in silico .

Key Finding : The bicyclic nitrogen participates in hydrogen bonding with acetylcholinesterase’s catalytic triad (e.g., Ser203, His447) .

How do stereochemical variations in the bicyclic framework influence pharmacological activity?

The compound’s (1R,3S,4S) configuration confers rigidity, enhancing receptor binding. Comparisons include:

Analog Structure Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptaneOxygen substitutionReduced CNS penetration
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylateSmaller bicyclic coreLower acetylcholinesterase inhibition
Parent 2-azabicyclo[2.2.1]heptaneNo carboxylate groupMinimal receptor interaction

Q. Common Contradictions :

  • Varied IC50_{50} Values : Discrepancies arise from assay conditions (e.g., pH, temperature) .
  • Off-Target Effects : Analog impurities (e.g., 3-azabicyclo derivatives) may skew results .

Q. Resolution Methods :

Standardized Protocols : Use uniform assay buffers (e.g., PBS, pH 7.4) .

Analytical Purity Checks : NMR/HPLC to confirm compound identity .

Dose-Response Curves : Triplicate measurements to assess reproducibility .

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